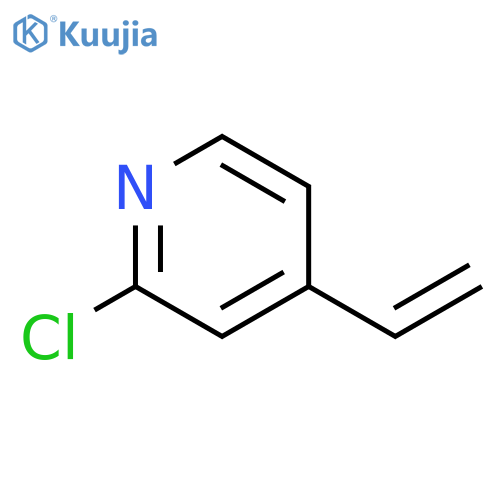Cas no 1416147-35-7 (2-chloro-4-ethenylpyridine)

2-chloro-4-ethenylpyridine structure
商品名:2-chloro-4-ethenylpyridine
2-chloro-4-ethenylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-ethenylpyridine
- Pyridine, 2-chloro-4-ethenyl-
- EN300-1982831
- OXEIJLUTWDDJCK-UHFFFAOYSA-N
- SCHEMBL12305244
- 2-chloro-4-vinylpyridine
- 1416147-35-7
- SCHEMBL4378967
-
- インチ: 1S/C7H6ClN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2
- InChIKey: OXEIJLUTWDDJCK-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CC(C=C)=C1
計算された属性
- せいみつぶんしりょう: 139.0188769g/mol
- どういたいしつりょう: 139.0188769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.157±0.06 g/cm3(Predicted)
- ふってん: 222.4±28.0 °C(Predicted)
- 酸性度係数(pKa): 0.61±0.10(Predicted)
2-chloro-4-ethenylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982831-0.5g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-1982831-10.0g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 10g |
$5774.0 | 2023-05-31 | ||
| Enamine | EN300-1982831-0.05g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1982831-5g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 5g |
$3894.0 | 2023-09-16 | ||
| Enamine | EN300-1982831-0.1g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1982831-0.25g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-1982831-1g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-1982831-10g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 10g |
$5774.0 | 2023-09-16 | ||
| Enamine | EN300-1982831-5.0g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 5g |
$3894.0 | 2023-05-31 | ||
| Enamine | EN300-1982831-1.0g |
2-chloro-4-ethenylpyridine |
1416147-35-7 | 1g |
$1343.0 | 2023-05-31 |
2-chloro-4-ethenylpyridine 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
2. Water
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1416147-35-7 (2-chloro-4-ethenylpyridine) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
